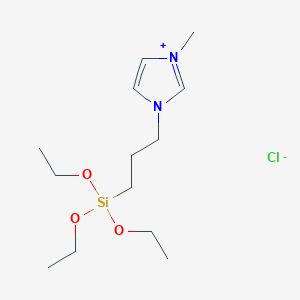
2,2',4,4',6,6'-Hexamethyl-3,3',5,5'-tetraiodobiphenyl
Vue d'ensemble
Description
2,2',4,4',6,6'-Hexamethyl-3,3',5,5'-tetraiodobiphenyl (HMTTIB) is a halogenated organic compound that has recently been studied for its potential applications in scientific research. HMTTIB consists of two benzene rings connected by four iodine atoms. It is a white, crystalline solid at room temperature and is soluble in organic solvents. HMTTIB has a melting point of 228°C and a boiling point of 456°C.
Applications De Recherche Scientifique
Surface-Assisted Dehalogenation
This compound has been used in studies of surface-assisted dehalogenation, a process that is important in on-surface synthesis. The study demonstrated a remote site-selective functionalization at room temperature and a marked temperature difference in double- vs. quadruple activation, both phenomena caused by conformational mechanical effects of the precursor-surface ensemble .
Thyroid Hormone Research
The thyroid hormones (THs) 3,3′,5,5′-tetraiodo-l-thyronine (T4) and 3,5,3′-triiodo-l-thyronine (T3) influence many metabolic pathways. The major physiological function of THs is to sustain basal energy expenditure, by acting primarily on carbohydrate and lipid catabolism . This compound could potentially be used in research related to these hormones.
Positive Control in Biological Studies
This compound has been used as a positive control to study the effects of certain exposures on zebrafish embryos and to study its effects on long-term potentiation (LTP) and long-term depression (LTD) in the dentate gyrus in urethane-anesthetized male rats .
Crystal Morphology Prediction
The spiral growth model was applied to predict the crystal morphology of a similar compound, 2,2′,4,4′,6,6′-hexanitrostilbene (HNS). Solvents were selected to control the crystal morphologies of HNS. Molecular dynamic simulations were used to relax the constructed interface model . This suggests potential applications in crystal morphology prediction for the compound .
Hydroxide-Conducting Polymer
A hydroxide-conducting polymer, HMT-PMBI, which is prepared by methylation of poly [2,2′- (2,2′′,4,4′′,6,6′′-hexamethyl-p-terphenyl-3,3′′-diyl)-5,5′-bibenzimidazole] (HMT-PBI), is utilized as both the polymer electrolyte membrane and ionomer in an alkaline anion-exchange membrane fuel cell and alkaline polymer . This suggests potential applications in energy conversion devices.
Diester Monomer for High-Performance Polyesters
This compound is a diester monomer used for developing high-performance polyesters .
Propriétés
IUPAC Name |
1-(3,5-diiodo-2,4,6-trimethylphenyl)-3,5-diiodo-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18I4/c1-7-13(8(2)16(20)11(5)15(7)19)14-9(3)17(21)12(6)18(22)10(14)4/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDLXUOFLFEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)C2=C(C(=C(C(=C2C)I)C)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetraiodo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(11bR)-2,6-Dimethyl-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178027.png)
![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)
![1,3,5-Tris[4-(hydroxysulfonyl)phenyl]benzene](/img/structure/B3178039.png)
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)






